

Phase change and vapor pressure data for 1,2-Dibromotetrafluoroethane

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Compound of Interest

Compound Name: 1,2-Dibromotetrafluoroethane

Cat. No.: B104034

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An In-depth Technical Guide on the Phase Change and Vapor Pressure Data for 1,2-Dibromotetrafluoroethane

Introduction

1,2-Dibromotetrafluoroethane, also known by trade names such as Halon 2402 and R-114B2, is a halogenated alkane with the chemical formula $C_2Br_2F_4$. Historically, it found significant use as a fire suppression agent due to its effectiveness and non-conductive properties.^[1] Understanding its phase change behavior and vapor pressure is critical for its handling, storage, and potential applications in chemical synthesis, as well as for modeling its environmental fate. This technical guide provides a comprehensive overview of the available phase change and vapor pressure data for **1,2-Dibromotetrafluoroethane**, targeted at researchers, scientists, and professionals in drug development and chemical industries.

Physicochemical and Thermophysical Properties

The fundamental properties of **1,2-Dibromotetrafluoroethane** are summarized below. These values are essential for understanding its behavior under various conditions.

Property	Value	Source
Molecular Formula	C ₂ Br ₂ F ₄	
Molecular Weight	259.82 g/mol	[2]
Appearance	Colorless liquid	[1]
Density	2.18 g/cm ³ at 21.1 °C	[2]
2.149 g/cm ³ at 25 °C	[3]	
Refractive Index	1.347 at 20 °C	[2]
1.361 at 25 °C	[3]	
Heat of Vaporization	7.166 kcal/mol (at boiling point)	[2][3]

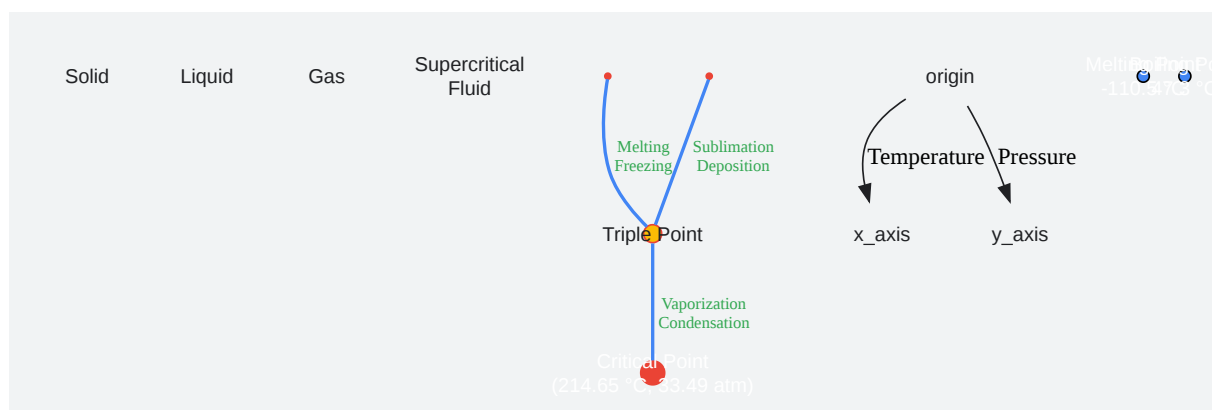
Phase Change and Vapor Pressure Data

The phase transition temperatures and pressures are critical parameters that define the state of a substance. The following table compiles the key phase change and vapor pressure data for **1,2-Dibromotetrafluoroethane** from various sources.

Parameter	Value	Temperature	Pressure	Source
Melting Point	-110.5 °C	[1]		
	-112 °C	[2]		
	-110.32 °C	[3]		
Boiling Point	47.3 °C	760 mmHg	[2]	
	47.35 °C	[3]		
	47.2 °C			
Critical Temperature	214.65 °C	[2]		
Critical Pressure	33.49 atm	[2]		
Vapor Pressure	325 mmHg	25 °C	[2]	

Phase Behavior of 1,2-Dibromotetrafluoroethane

The relationship between temperature, pressure, and the physical state of **1,2-Dibromotetrafluoroethane** can be visualized in a phase diagram. The diagram below illustrates the transitions between solid, liquid, and gaseous phases, as well as the supercritical fluid state that exists beyond the critical point.



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Caption: Phase diagram for **1,2-Dibromotetrafluoroethane**.

Experimental Protocols

While specific, detailed experimental reports outlining the determination of every physical property for **1,2-Dibromotetrafluoroethane** are not readily available in the public literature, the following sections describe the standard, validated methodologies that are employed for such measurements on volatile halogenated hydrocarbons.

Melting Point Determination (Capillary Method)

The melting point is typically determined using the capillary method. A small, finely powdered sample of the solidified compound is packed into a thin-walled capillary tube.^{[4][5]} This tube is then placed in a heating apparatus (like a Mel-Temp or Thiele tube) alongside a calibrated thermometer. The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid is recorded as the melting point range.^{[4][5]} For a pure substance, this range is typically narrow.

Boiling Point Determination (Distillation Method)

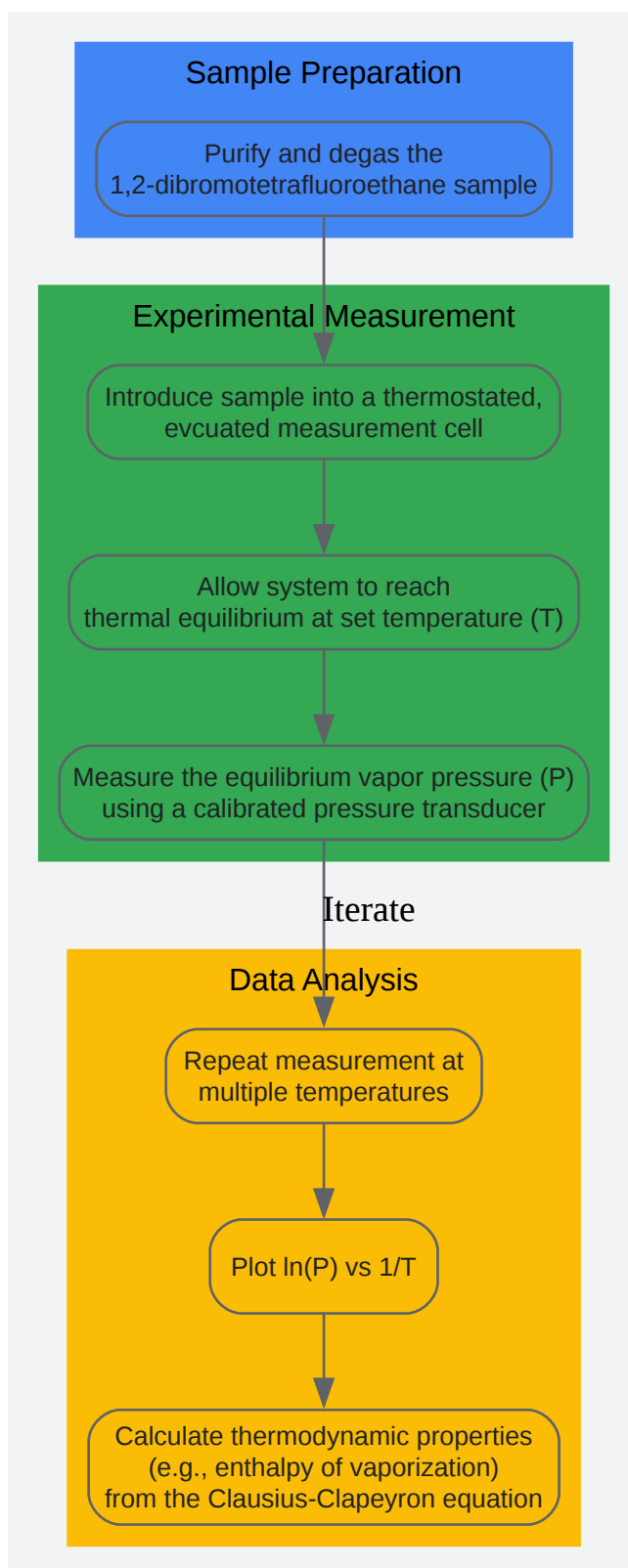
The normal boiling point is measured at atmospheric pressure using a simple distillation apparatus. A sample of the liquid (typically 5 mL or more) is placed in a distillation flask with boiling chips.^[6] A thermometer is positioned so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid. The liquid is heated, and the temperature is recorded when it remains constant during the distillation of the bulk of the sample. It is crucial to also record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.^[6]

Vapor Pressure Measurement

Several methods can be used to measure vapor pressure. The choice of method often depends on the pressure range of interest.

- **Static Method:** This direct method involves placing the substance in a thermostated, evacuated container connected to a pressure-measuring device (manometer). At a given temperature, the system reaches equilibrium, and the pressure exerted by the vapor is measured directly. This method is suitable for substances with relatively high vapor pressures.
- **Knudsen Effusion Method:** This technique is used for substances with very low vapor pressures. A sample is placed in a sealed container with a small orifice, under high vacuum. The rate of mass loss of the sample due to effusion of vapor through the orifice is measured at a constant temperature. The vapor pressure can then be calculated from this rate of effusion using the Hertz-Knudsen equation.

The diagram below illustrates a generalized workflow for vapor pressure determination.



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Caption: Generalized workflow for vapor pressure determination.

Critical Point Determination (Sealed Tube Method)

The critical temperature and pressure are determined by observing the behavior of the substance in a sealed, heavy-walled glass tube. A small amount of the liquid is placed in the tube, which is then sealed, leaving a headspace for the vapor. The tube is slowly heated in a controlled-temperature bath. As the temperature approaches the critical temperature, the meniscus separating the liquid and vapor phases becomes less distinct and eventually disappears completely.[7] The temperature at which the meniscus vanishes is the critical temperature (T_c). The pressure in the tube at this point is the critical pressure (P_c).[7] This phenomenon, known as critical opalescence, is often observed just before the meniscus disappears due to large density fluctuations.[8]

Conclusion

This guide has consolidated the key phase change and vapor pressure data for **1,2-Dibromotetrafluoroethane**. The provided tables offer a quick reference for its fundamental thermophysical properties, while the descriptions of standard experimental protocols offer insight into the methodologies used to obtain such data. The phase diagram and workflow visualizations serve to conceptually illustrate the material's behavior and the process of its characterization. This information is foundational for the safe and effective use of this compound in scientific and industrial settings.

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